molecular formula C7H6N2 B057391 Benzimidazole CAS No. 51-17-2

Benzimidazole

Cat. No.: B057391
CAS No.: 51-17-2
M. Wt: 118.14 g/mol
InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound that consists of a fusion between benzene and imidazole rings. This bicyclic structure is known for its stability and versatility, making it a significant compound in various fields, including medicinal chemistry, agriculture, and materials science. This compound appears as a white solid in the form of tabular crystals and has a molecular formula of C₇H₆N₂ .

Mechanism of Action

Target of Action

Benzimidazole primarily targets the enzyme Nicotinate-nucleotide--dimethylthis compound phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . In addition, this compound derivatives such as Albendazole bind to the colchicine-sensitive site of tubulin .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, Albendazole works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This interaction leads to changes in the cellular processes of the organism.

Biochemical Pathways

It’s known that the inhibition of tubulin polymerization disrupts the structure and function of microtubules, which are essential components of the cytoskeleton involved in numerous cellular processes .

Pharmacokinetics

The pharmacokinetic profile of benzimidazoles is often linear for low doses. At high doses, the linearity is lost . This compound derivatives may bind to proteins and cell elements of blood .

Result of Action

The result of this compound’s action is the disruption of cellular processes in the target organism, leading to its death or growth inhibition. For instance, the inhibition of tubulin polymerization by Albendazole disrupts microtubule function, affecting various cellular processes and leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound fungicides, which are used in agriculture, can be affected by factors such as soil composition, temperature, and moisture . .

Biochemical Analysis

Biochemical Properties

Benzimidazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the functional groups present on the this compound scaffold . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase its bioactivity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease its inhibitory abilities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its structure, being analogous to the nucleotides found in the human body, allows this compound derivatives to be studied as a new generation of anticancer agents .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The bioactivities of this compound compounds can be further improved by changing its functional groups on the core structure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, are areas of active research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is dependent on its chemical structure and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are determined by various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction typically proceeds under mild conditions and yields this compound with high efficiency . Another method involves the use of aldehydes instead of formic acid, followed by oxidation to obtain 2-substituted derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale condensation reactions. The process involves heating ortho-phenylenediamine with formic acid or its derivatives in the presence of catalysts to enhance the reaction rate and yield. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzimidazolone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzimidazole and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1H-benzimidazole
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InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
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InChI Key

HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC=N2
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Molecular Formula

C7H6N2
Record name BENZIMIDAZOLE
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Related CAS

26985-65-9
Record name 1H-Benzimidazole, homopolymer
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DSSTOX Substance ID

DTXSID8024573
Record name Benzimidazole
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Molecular Weight

118.14 g/mol
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Physical Description

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C
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Solubility

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

0.0000764 [mmHg]
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Mechanism of Action

Benzimidazole prevent tubulin polymerization or spindle movement and their administration can result in aneuploidy.
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Color/Form

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications

CAS No.

51-17-2
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Melting Point

338 to 342 °F (NTP, 1992), 170.5 °C
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Synthesis routes and methods I

Procedure details

2-Chlorobenzimidazole is reacted with 2-bromoacetyl-4-ethylthio-3-methylpyridine in the presence of K2CO3 to give 2-chloro-1-[2-[4-ethylthio-3-methylpyridyl])-2-oxoethyl]benzimidazole. This is reacted with thiourea and treated with NH4OH to give 2-mercapto-1-(2-(2-(4-ethylthio-3-methylpyridyl))-2-oxoethyl)benzimidazole
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2-bromoacetyl-4-ethylthio-3-methylpyridine
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Synthesis routes and methods II

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
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polyphosphoric acid
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-aminoacetonitrile bisulfate (2.9 g, 0.013 mmol) in dichloromethane (50 mL) was added benzophenone (3.48 mL, 0.0208 mmol) followed by DIEA (4.53 mL, 0.026 mmol). After stirring 18 h, the dichloromethane solution was washed with water (50 mL), dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was purified on a flash silica gel column (hexanes:EtOAc, 1:1) to give 3 (2.40 g, 82%).
Quantity
2.9 g
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reactant
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3.48 mL
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50 mL
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solvent
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Name
Quantity
4.53 mL
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reactant
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Yield
82%

Synthesis routes and methods IV

Procedure details

To a 0° C. crude solution of compound 2 (4.1 g, 15.34 mmol) and triethylamine (6.4 mL, 46.02 mmol) in dicholoromethane (200 mL) was added pentafluorophenyl trifluoroacetate (6.35 mL, 36.82 mmol) via syringe over 3 min. After another 5 min, the ice bath was removed and the reaction mixture stirred while warming to room temperature for another 2 hours. The reaction mixture was concentrated in vacuo, and the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1) to give compound 3 (3.5 g, 50% yield).
Name
compound 2
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

To a room temperature solution of intermediate 2 in anhydrous dioxane (200 mL) were added triethylamine (6 mL, 40 mmol) and tert-butyldimethylsilyltrifluoro methanesulfonate (8.6 g, 32 mmol). The resulting solution was then stirred overnight and quenched with saturated aqueous sodium bicarbonate solution. It was extracted with dichloromethane (3×100 mL), and the combined organic layers were dried over sodium sulfate and concentrate in vacuo. The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate) to provide intermediate 3 (9.2 g, 72% overall), which was characterized by LC/MS (LRMS (M+H+) m/z: 458.16).
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0 (± 1) mol
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6 mL
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[Compound]
Name
tert-butyldimethylsilyltrifluoro methanesulfonate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzimidazole
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Benzimidazole
Reactant of Route 3
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Benzimidazole
Reactant of Route 4
Benzimidazole
Reactant of Route 5
Benzimidazole
Reactant of Route 6
Benzimidazole
Customer
Q & A

A: Benzimidazoles can interact with various biological targets, leading to different downstream effects. For example, some benzimidazole derivatives act as topoisomerase inhibitors by binding to the minor groove of DNA and interfering with the function of topoisomerase I. [, ] This interference can lead to DNA damage and ultimately cell death, suggesting potential as anticancer agents. [, ]

A: Another example involves this compound derivatives acting as histone deacetylase 6 (HDAC6) inhibitors. [] HDACs are enzymes involved in regulating gene expression by removing acetyl groups from histones, ultimately influencing various cellular processes. [] Inhibiting HDAC6 has been linked to therapeutic potential in cancer and other diseases. []

A: Furthermore, specific benzimidazoles can bind to the active site of adenosine deaminase (ADA), an enzyme involved in purine metabolism. [] Inhibiting ADA can disrupt this pathway, making it a potential target for treating inflammatory and malignant diseases. []

A: this compound has the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. Spectroscopically, this compound shows characteristic peaks in Infrared (IR) spectroscopy corresponding to the N–H, C=N, and C–N bonds of the imidazole ring, which are typically observed around 3200–3400 cm−1, 1600–1690 cm−1, and 1200–1350 cm−1, respectively. [, ] In proton nuclear magnetic resonance (1H NMR) spectroscopy, the aromatic protons of this compound resonate in the range of 7-8 ppm, while the N–H proton typically appears as a broad singlet at a higher chemical shift, depending on the solvent and concentration. [, ]

A: this compound derivatives have been investigated as potential additives to improve the stability of diesel-biodiesel blends. [] The presence of alkoxy groups in the para position of the aromatic ring in certain this compound structures enhances their antioxidant activity, contributing to improved fuel stability. [] These compounds have shown promising results in prolonging the oxidative stability of biodiesel blends. []

A: this compound-based thiones have demonstrated the ability to protect endogenous thiols against the toxic effects of methylmercury (MeHg+). [] This protective effect is achieved through unusual ligand-exchange reactions, where the thione displaces the thiol from the MeHg+ complex, forming less toxic water-soluble HgS nanoparticles. [] This finding highlights the potential application of this compound derivatives in mitigating the harmful effects of heavy metal poisoning.

A: Certain this compound derivatives, such as N-methyl-N,N-bis-3,3-[4'-[5''-(2''-p-methoxyphenyl)-5''-1H-benzimidazolyl]-2'-1H-benzimidazolyl]phenoxypropylamine, have demonstrated the ability to target long stretches of the DNA minor groove in a sequence-selective manner. [] This binding affinity is attributed to the specific structural features of the compound, including the linker length and composition, allowing it to maintain hydrogen-bonded contacts with the DNA minor groove. []

A: this compound derivatives and their complexes have demonstrated effectiveness as accelerators in the curing process of epoxy resins. [] Their presence significantly reduces cure and gel times, making them valuable additives in epoxy resin formulations. [] The mechanism involves the secondary and tertiary nitrogen atoms of the this compound participating in the crosslinking of the resin system, leading to faster curing. []

A: Benzimidazoles and their derivatives also function as catalysts in organic synthesis. For instance, a one-pot CeCl3·7H2O-CuI catalytic system effectively synthesizes 2-substituted benzimidazoles. [] This method involves the cyclo-dehydrogenation of aniline Schiff's bases, formed in situ from 1,2-phenylenediamine and aldehydes, followed by oxidation with iodine. [] This approach offers a mild and efficient route to diverse this compound derivatives, broadening their application in synthetic chemistry.

A: Computational chemistry and modeling play a crucial role in this compound research by providing insights into the structure-activity relationship (SAR), binding affinities, and potential interactions with biological targets. Molecular docking and dynamics simulations help identify potential this compound derivatives as active-site binders for various enzymes, such as adenosine deaminase (ADA), by predicting their binding affinities and interactions with key amino acid residues. []

A: Two-dimensional quantitative structure-activity relationship (2D-QSAR) models are developed to understand the relationship between the structure of hydroxamate-based HDAC inhibitors with this compound scaffold and their activity toward HDAC6. [] These models, built using molecular descriptors and in vitro activity data, help predict the inhibitory activity of new this compound-containing inhibitors against HDAC6. []

A: Furthermore, density functional theory (DFT) calculations are employed to investigate the electronic structure and properties of this compound derivatives. [] These calculations provide valuable information about their reactivity, stability, and potential applications in various fields, including materials science and catalysis. []

A: The structure of this compound derivatives significantly impacts their biological activity, potency, and selectivity. For instance, N-substituted this compound derivatives with an alkyl chain and a nitrogen-containing 5- or 6-membered ring show enhanced cytotoxic effects on cancer cell lines compared to their counterparts lacking these structural features. []

A: The position of the nitrogen atom in triptycene-fused pyridylbenzimidazoles influences their tautomeric isomerism and homoconjugation properties. [] Systematic changes in the position of the nitrogen atom from ortho to para affect the dynamic equilibrium between different isomers and the extent of homoconjugation between triptycene blades. []

A: The introduction of a proton to this compound and its derivatives increases the charge redistribution within the imidazole and benzene rings, influencing their electronic properties and interactions with other molecules. [] This change in charge distribution also affects their efficiency in inhibiting corrosion, highlighting the importance of understanding the relationship between electronic structure and biological activity. []

A: this compound derivatives have been formulated into nanoparticles to improve their stability, solubility, and bioavailability for targeted drug delivery. [] For example, a novel this compound derivative, 4-(1H-benzo[d]imidazol-2-yl)-6-phenylpyrimidin-2-amine, has been successfully loaded into sustained-release nanoparticles using chitosan and TPP (Triphenyl phosphate). [] These nanoparticles exhibit desirable size, charge, and encapsulation efficiency, indicating their potential for enhanced drug delivery to specific targets. []

ANone: Although the provided research papers do not directly address specific SHE regulations for this compound, it is crucial to handle all chemicals, including this compound and its derivatives, with caution. Researchers and industries should follow appropriate safety protocols, such as wearing personal protective equipment, handling chemicals in well-ventilated areas, and adhering to proper storage and disposal practices. It is crucial to consult and comply with all relevant local, national, and international SHE regulations when working with this compound and its derivatives.

A: While the provided research papers do not extensively cover the PK/PD aspects of this compound, some studies indicate its potential impact on biological systems. For example, research suggests that ultra-low concentrations of specific this compound derivatives, such as 2-benzimidazol-1-yl-acetic acid, can increase the cryopreservation resistance of bull and stallion semen. [] This increased resistance is attributed to the protective effect of the compound on the plasma membrane and mitochondria membrane structure of spermatozoa. []

A: Several studies highlight the in vitro and in vivo efficacy of this compound derivatives against various biological targets. For example, certain this compound derivatives, such as those containing an alkyl chain and a nitrogen-containing 5- or 6-membered ring, exhibit potent cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines in vitro. [] These compounds outperform cisplatin in reducing the proliferation of these cancer cell lines, suggesting their potential as anticancer agents. []

A: Resistance to this compound fungicides, particularly in Botrytis cinerea populations, is a significant concern in agriculture. [] Studies have revealed widespread resistance to benzimidazoles in these fungal populations, with a high percentage of isolates exhibiting cross-resistance to other fungicide classes, such as dicarboximides and N-phenylcarbamates. [] This cross-resistance poses challenges in managing fungal diseases and emphasizes the need for novel fungicides with different modes of action.

A: Resistance to benzimidazoles in parasitic nematodes, specifically Haemonchus contortus, is a growing concern in livestock. [, ] The F200Y mutation in the β-tubulin gene is a common mechanism of this compound resistance in these parasites. [, ] Studies have shown that this mutation has emerged independently in different geographical locations, suggesting the role of selection pressure from this compound drug use. [, ]

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological evaluation of this compound derivatives rather than their comprehensive toxicology and safety profiles. While some studies suggest potential applications in drug delivery and as fuel additives, further research is needed to assess the long-term safety and potential adverse effects of these compounds. It's crucial to prioritize safety evaluations and conduct thorough toxicological studies to ensure the responsible development and application of this compound derivatives.

A: Researchers employ various analytical techniques to characterize, quantify, and monitor this compound and its derivatives. High-performance liquid chromatography (HPLC) with UV detection is a common method for determining the stability of this compound derivatives in solution. [] This technique separates and quantifies the compound based on its retention time and UV absorbance, providing insights into its stability under different conditions. []

A: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is crucial for structural elucidation and confirming the synthesis of new this compound derivatives. [, , ] NMR provides information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and surrounding chemical environment. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.